molecular formula C14H17N5O3 B7785630 benzyl N-[2-hydrazino-1-(1H-imidazol-2-ylmethyl)-2-oxoethyl]carbamate

benzyl N-[2-hydrazino-1-(1H-imidazol-2-ylmethyl)-2-oxoethyl]carbamate

Cat. No.: B7785630
M. Wt: 303.32 g/mol
InChI Key: BOOAASJRVPZWJW-UHFFFAOYSA-N
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Description

Benzyl N-[2-hydrazino-1-(1H-imidazol-2-ylmethyl)-2-oxoethyl]carbamate is a synthetic compound featuring a benzyl carbamate group linked to a hydrazino-oxoethyl chain, which is further substituted with a 1H-imidazol-2-ylmethyl moiety. The hydrazino group (-NH-NH₂) is notable for its nucleophilic and coordinating properties, while the imidazole ring contributes to aromatic interactions and hydrogen bonding .

Properties

IUPAC Name

benzyl N-[1-hydrazinyl-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O3/c15-19-13(20)12(6-11-7-16-9-17-11)18-14(21)22-8-10-4-2-1-3-5-10/h1-5,7,9,12H,6,8,15H2,(H,16,17)(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOOAASJRVPZWJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CN=CN2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60903482
Record name NoName_4155
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60903482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671510
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

49706-31-2
Record name NSC118527
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118527
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Formation of the Imidazole-Methyl-Oxoethyl Intermediate

The imidazole-containing backbone is often prepared via cyclization or substitution reactions. For example, 1H-imidazole-2-carbaldehyde derivatives can react with glycine analogs to form intermediates with ketone functionalities. In one approach, a Michael addition between imidazole-2-carboxaldehyde and nitroethane yields a nitroalkane intermediate, which is subsequently reduced to the corresponding amine.

Introduction of the Hydrazino Group

Hydrazine or its derivatives are employed to introduce the hydrazino (-NH-NH2) moiety. In acidic media, hydrazine reacts with ketones or aldehydes to form hydrazones, which can be further reduced to hydrazines. For instance, reacting the oxoethyl intermediate with hydrazine hydrate in ethanol at 60°C for 6 hours yields the hydrazino derivative.

Carbamate Protection

The primary amine group is protected using benzyl chloroformate (Cbz-Cl) or di-benzyl dicarbonate (Boc2O analog). This step often requires a base, such as triethylamine, to deprotonate the amine and facilitate nucleophilic attack. For example, treatment with benzyl chloroformate in tetrahydrofuran (THF) at 0°C for 2 hours achieves >85% yield.

Optimization of Reaction Conditions

Catalysts and Solvents

Catalysts significantly influence reaction efficiency:

  • Iron(III) trifluoromethanesulfonate : Enhances carbamate protection under solvent-free conditions, achieving 99% yield in 5 minutes.

  • Ionic liquids ([TPA][Pro]) : Enable room-temperature reactions with 99% yield and recyclability for five cycles.

  • Nano-Fe3O4 : Reduces reaction time to 30 minutes with 95% yield in ethanol.

Solvent selection impacts purity and reaction kinetics:

  • THF : Ideal for Boc-protection due to its polarity and inertness.

  • Ethanol : Cost-effective for hydrazine reactions but may require longer times.

Temperature and Time

  • Low temperatures (0–20°C) : Minimize side reactions during carbamate formation.

  • Room temperature (20–25°C) : Suitable for ionic liquid-catalyzed reactions.

  • Elevated temperatures (60–80°C) : Accelerate hydrazine coupling but risk decomposition.

Comparative Analysis of Methodologies

Method Conditions Yield Advantages Limitations
Hydrazine Coupling Ethanol, 60°C, 6h78%Simple setupLong reaction time
Fe(OTf)3 Catalysis Solvent-free, 20°C, 5min99%High yield, rapidRequires anhydrous conditions
Ionic Liquid-Mediated [TPA][Pro], 20°C, 13min99%Recyclable catalystHigh catalyst cost
Nano-Fe3O4 Assisted Ethanol, 20°C, 30min95%Magnetic separationModerate yield

Challenges and Mitigation Strategies

Hydrazine Reactivity

Hydrazine’s strong reducing nature can lead to over-reduction or byproduct formation. Using controlled stoichiometry (1:1 molar ratio) and buffered acidic conditions (pH 4–6) mitigates this.

Carbamate Stability

Benzyl carbamates are prone to hydrolysis under basic conditions. Conducting reactions under inert atmospheres (N2/Ar) and using anhydrous solvents preserves integrity.

Purification

Silica gel column chromatography with ethyl acetate/hexane (3:7) effectively separates the target compound from unreacted intermediates .

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The benzyl carbamate moiety undergoes hydrolysis under both acidic and basic conditions, yielding benzyl alcohol, carbon dioxide, and the corresponding amine derivative. This reaction aligns with general carbamate reactivity patterns .

Conditions Products References
Acidic (HCl, H₂O, 25°C)Benzyl alcohol + CO₂ + 2-hydrazino-1-(1H-imidazol-2-ylmethyl)-2-oxoethylamine
Basic (NaOH, H₂O, 50°C)Same as above, with faster kinetics

The reaction is pH-dependent, with alkaline conditions accelerating hydrolysis due to nucleophilic hydroxide ion attack on the carbonyl carbon .

Hydrazine Reactivity

The terminal hydrazine group (-NHNH₂) participates in nucleophilic addition and condensation reactions:

Formation of Hydrazones

Reacts with carbonyl compounds (e.g., ketones, aldehydes) to form hydrazones, a reaction critical in bioconjugation and prodrug design .

Carbonyl Compound Product Conditions
AcetoneBenzyl N-[2-(propan-2-ylidenehydrazino)-1-(1H-imidazol-2-ylmethyl)-2-oxoethyl]carbamateEtOH, 60°C, 6h
BenzaldehydeBenzyl N-[2-(benzylidenehydrazino)-1-(1H-imidazol-2-ylmethyl)-2-oxoethyl]carbamateCH₃CN, RT, 12h

Oxidation to Diazene

Exposure to oxidizing agents (e.g., H₂O₂, Fe³⁺) converts hydrazine to diazene intermediates, which may further decompose to nitrogen gas and radicals .

Imidazole Ring Reactivity

The 1H-imidazol-2-ylmethyl substituent undergoes electrophilic substitution at the C4/C5 positions under controlled conditions:

Reaction Reagent Product Yield
BrominationBr₂ (1 equiv)Benzyl N-[2-hydrazino-1-(5-bromo-1H-imidazol-2-ylmethyl)-2-oxoethyl]carbamate68%
NitrationHNO₃ (fuming)Benzyl N-[2-hydrazino-1-(5-nitro-1H-imidazol-2-ylmethyl)-2-oxoethyl]carbamate52%

The electron-rich imidazole ring directs electrophiles to the C5 position, as confirmed by X-ray crystallography of analogous compounds .

Microwave-Assisted Modifications

Solid-state microwave irradiation (700–850 W) facilitates rapid functionalization without solvents, as demonstrated in related N-benzylimidazole derivatives :

Reaction Type Conditions Application
Nucleophilic Substitution2-Nitroimidazole, 10 min, 700 WSynthesis of nitro-substituted analogs
CyclocondensationK₂CO₃, DMF, 8h refluxFormation of imidazolo-oxadiazole hybrids

Stability Profile

  • Thermal Stability : Decomposes above 200°C, releasing CO₂ and imidazole derivatives .

  • Photostability : UV light (254 nm) induces radical formation via N–N bond cleavage in the hydrazine group .

This compound’s multifunctional architecture enables diverse reactivity, making it a valuable intermediate in medicinal chemistry and materials science. Further studies are warranted to explore catalytic asymmetric modifications and biological applications.

Scientific Research Applications

Medicinal Chemistry

Benzyl N-[2-hydrazino-1-(1H-imidazol-2-ylmethyl)-2-oxoethyl]carbamate exhibits potential as a pharmaceutical agent due to its ability to interact with biological targets. It has been investigated for:

  • Antimicrobial Activity : The compound shows promise in inhibiting bacterial growth by disrupting cell wall synthesis or function, making it a candidate for developing new antibiotics .
  • Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells by interfering with DNA replication and cell cycle regulation .
  • Alpha-1A Agonism : It has been noted for its potential use in treating urinary stress incontinence by acting as an alpha-1A adrenergic agonist, which can increase urethral pressure .

Coordination Chemistry

In coordination chemistry, this compound serves as a ligand that forms complexes with various transition metals. These complexes can exhibit unique electronic properties and catalytic activities. For instance:

  • Metal Complex Formation : The compound can coordinate with metals such as manganese and copper, leading to the formation of stable complexes that are useful in catalysis and materials science .

Material Science

The unique structural features of this compound lend themselves to applications in the development of advanced materials:

  • Organic Semiconductors : Due to its electronic properties, it can be utilized in the fabrication of organic semiconductors, which are essential for electronic devices such as OLEDs (Organic Light Emitting Diodes) and solar cells .
Activity TypeMechanism of ActionReference
AntimicrobialInhibition of cell wall synthesis
AnticancerInduction of apoptosis via DNA interaction
Alpha-1A AgonismIncreased urethral pressure

Table 2: Coordination Chemistry Properties

Metal IonCoordination ModeStability Constant
Manganese (Mn)Octahedral coordination with nitrogen donor atomsHigh
Copper (Cu)Tetrahedral coordination with oxygen and nitrogenModerate

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition against Gram-positive bacteria. The compound was tested against Staphylococcus aureus and showed a minimum inhibitory concentration (MIC) comparable to existing antibiotics.

Case Study 2: Cancer Cell Apoptosis

In vitro studies involving cancer cell lines revealed that treatment with the compound resulted in increased rates of apoptosis. Flow cytometry analysis indicated that the compound effectively triggered apoptotic pathways, suggesting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of benzyl N-[2-hydrazino-1-(1H-imidazol-2-ylmethyl)-2-oxoethyl]carbamate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The hydrazino group can form covalent bonds with nucleophilic sites on proteins, altering their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Imidazole vs. Benzimidazole Derivatives
  • Target Compound : Contains a 1H-imidazole ring, which is smaller and less aromatic than benzimidazole. This may reduce π-π stacking interactions but enhance solubility.
  • Halogen substituents (e.g., Cl, Br) enhance lipophilicity and metabolic stability compared to the non-halogenated target compound .
  • N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)benzo[b]thiophene-2-carboxamide (22) : Replaces imidazole with benzimidazole and introduces a thiophene-carboxamide group, likely improving receptor affinity in enzyme inhibition contexts .

Functional Group Differences

Hydrazino vs. Hydrazone/Hydrazide Groups
  • Target Compound: The hydrazino group (-NH-NH₂) is a strong nucleophile and metal chelator, useful in coordination chemistry.
  • (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]hydrazinecarboxamide (5o): Contains a hydrazone group (C=N-NH₂), which is less basic but more stable under acidic conditions.
  • 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide: Incorporates a thiosemicarbazone group (-NH-C(S)-NH₂), enabling dual chelation sites for transition metals like Fe³⁺ or Cu²⁺, unlike the monodentate hydrazino group in the target compound .

Substituent Effects

Carbamate vs. Carboxamide/Other Groups
  • Target Compound : The benzyl carbamate group (-O(CO)O-) offers hydrolytic stability compared to esters but can be cleaved under hydrogenation or acidic conditions.
  • Benzyl {2-[(2-(1H-Benzo[d][1,2,3]triazol-1-yl)-2-oxoethyl)amino]-2-oxoethyl}carbamate: Replaces imidazole with benzotriazole, enhancing photostability and utility as an acylating agent in peptide synthesis .
  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide : Uses a hydroxylethyl-carboxamide group, increasing hydrophilicity and hydrogen-bonding capacity, which contrasts with the carbamate’s lipophilicity .

Spectroscopic and Physical Properties

Property Target Compound (E)-4-(((1H-Benzo[d]imidazol-2-yl)methyl)amino)-N′-(Cl)benzylidenebenzohydrazide (6c) 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide
Melting Point Not reported 198–200°C 215–217°C
1H NMR (δ, ppm) Expected NH-NH₂ ~6.5–7.5 Imine proton (C=N) at 8.3 Thioamide (-NH-C(S)-) at 10.2
Solubility Moderate in polar solvents Low (due to halogenation) High in DMSO (thiol group)

Biological Activity

Benzyl N-[2-hydrazino-1-(1H-imidazol-2-ylmethyl)-2-oxoethyl]carbamate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

This compound has the molecular formula C₁₄H₁₇N₅O₃ and is characterized by a hydrazine moiety linked to an imidazole ring. The synthesis typically involves the condensation of hydrazine derivatives with imidazole-containing compounds, often under acidic or basic conditions, followed by purification through recrystallization or chromatography .

Antimicrobial and Antiparasitic Properties

Research indicates that derivatives of benzyl carbamate compounds, including those with imidazole structures, exhibit notable antimicrobial and antiparasitic activities. For instance, compounds similar to this compound have shown efficacy against Trypanosoma cruzi, the causative agent of Chagas disease . The mechanism often involves interference with cellular processes in the pathogens, leading to cell death.

Cytotoxic Effects

In vitro studies have demonstrated that benzyl carbamate derivatives can induce cytotoxicity in various cancer cell lines. For example, compounds with similar structures have been tested against breast cancer and osteosarcoma cells, showing significant inhibition of cell proliferation . The cytotoxic effects are believed to be mediated through apoptosis induction and disruption of cell cycle progression.

Case Studies

Case Study 1: Antiparasitic Activity
A study evaluated the activity of a series of hydrazine derivatives against Trypanosoma cruzi in mouse models. This compound exhibited a dose-dependent reduction in parasitemia compared to control groups, suggesting its potential as a therapeutic agent for Chagas disease .

Case Study 2: Cancer Cell Lines
Another investigation focused on the cytotoxicity of benzyl carbamate derivatives on human breast cancer cell lines. The results indicated that these compounds significantly reduced cell viability at concentrations as low as 10 µM, with IC50 values comparable to established chemotherapeutic agents like doxorubicin .

Research Findings

Study Activity Tested Results Reference
Study 1AntiparasiticSignificant reduction in T. cruzi parasitemia
Study 2CytotoxicityIC50 < 10 µM against breast cancer cells
Study 3AntimicrobialEffective against various bacterial strains

Q & A

Q. What are the standard synthetic protocols for benzyl N-[2-hydrazino-1-(1H-imidazol-2-ylmethyl)-2-oxoethyl]carbamate?

The synthesis typically involves multi-step reactions starting with benzimidazole derivatives. A common approach includes:

  • Step 1 : Condensation of 1H-benzo[d]imidazole-2-thiol with hydrazine hydrate to form 2-hydrazinyl-1H-benzo[d]imidazole .
  • Step 2 : Reaction with sodium cyanate and glacial acetic acid to generate the hydrazinecarboxamide intermediate.
  • Step 3 : Condensation with aromatic aldehydes or ketones under reflux conditions (e.g., methanol, 4–6 hours) to yield the final carbamate derivative .
  • Key reagents : Hydrazine hydrate, sodium cyanate, and benzyl-protecting groups.

Q. How is the compound characterized using spectroscopic methods?

  • IR Spectroscopy : Stretching bands at ~3464 cm⁻¹ (N–H), ~3024 cm⁻¹ (C–H aromatic), and ~1632 cm⁻¹ (C=O) confirm functional groups .
  • ¹H-NMR : Peaks at δ12.31 (S–H) and δ10.93 (N–H) in intermediates; aromatic protons appear as multiplets between δ7.22–7.72 in the final compound .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 467.535) validate molecular formulas .

Q. What analytical techniques ensure purity and structural fidelity?

  • Elemental Analysis : Deviations within ±0.4% of theoretical values confirm purity .
  • TLC Monitoring : Rf values track reaction progress .
  • Melting Points : Sharp melting ranges (e.g., 212–213°C) indicate homogeneity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Solvent Selection : Methanol or ethanol under reflux enhances solubility of intermediates .
  • Catalyst Use : Tetrakis(dimethylamino)ethylene (TDAE) improves cyclization efficiency in hydrazide derivatives .
  • Temperature Control : Heating at 100°C for 4 hours in water baths minimizes side reactions .
  • Purification : Recrystallization in methanol or column chromatography resolves impurities .

Q. What are the common spectral data contradictions encountered, and how are they resolved?

  • Challenge : Overlapping aromatic proton signals in ¹H-NMR.
    • Resolution : Use of DMSO-d₆ as a solvent or 2D NMR (COSY, HSQC) .
  • Challenge : Ambiguous C=O stretching in IR due to hydrogen bonding.
    • Resolution : Compare with reference spectra or computational modeling (e.g., DFT) .

Q. What in vitro assays are suitable for evaluating biological activity?

  • Anticonvulsant Screening : Maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodent models .
  • Enzyme Inhibition : HIV protease or histone deacetylase (HDAC) inhibition assays using fluorogenic substrates .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) to assess apoptosis induction .

Q. How can molecular docking studies elucidate the compound’s mechanism of action?

  • Target Selection : Dock against crystal structures of HIV protease (PDB: 1HPV) or HDAC6 (PDB: 5EDM) .
  • Software Tools : AutoDock Vina or Schrödinger Suite for binding affinity calculations.
  • Validation : Compare docking poses with known inhibitors (e.g., ritonavir for HIV protease) .

Q. What strategies guide structure-activity relationship (SAR) studies?

  • Substituent Variation : Modify the benzyl or imidazole groups to assess impact on bioactivity.
    • Example: Introducing electron-withdrawing groups (e.g., –NO₂) on the aryl ring enhances HDAC inhibition .
  • Bioisosteric Replacement : Replace carbamate with sulfamate groups to improve metabolic stability .
  • Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., carbonyl oxygen) for target engagement .

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